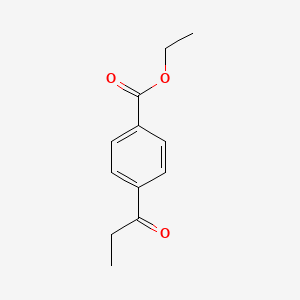

Ethyl 4-propionylbenzoate

Description

BenchChem offers high-quality Ethyl 4-propionylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-propionylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-propanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOQVUOSKSFFWLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645684 | |

| Record name | Ethyl 4-propanoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860344-87-2 | |

| Record name | Ethyl 4-propanoylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-propionylbenzoate

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern chemical synthesis and drug discovery, the nuanced understanding of specialized reagents and intermediates is paramount. Ethyl 4-propionylbenzoate, a ketoester with significant potential in organic synthesis, represents a key building block for the construction of more complex molecular architectures. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of Ethyl 4-propionylbenzoate, from its fundamental properties to its synthesis and potential applications. As a Senior Application Scientist, the following discourse is structured to not only present data but to also provide insights into the practical application and theoretical underpinnings of this versatile compound.

Section 1: Core Chemical Identity and Physical Properties

Ethyl 4-propionylbenzoate is a disubstituted benzene derivative characterized by an ethyl ester group and a propionyl group at the para position. This unique arrangement of functional groups imparts a specific reactivity profile that is of considerable interest in synthetic chemistry.

Molecular Formula: C₁₂H₁₄O₃[1][2]

Molecular Weight: 206.24 g/mol [2]

A thorough understanding of the physical properties of a compound is critical for its effective use in experimental settings, influencing everything from reaction setup to purification strategies. The table below summarizes the known and predicted physical characteristics of Ethyl 4-propionylbenzoate.

| Property | Value | Source |

| Boiling Point | 142.1 °C | [1] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Insoluble in water. Soluble in many organic solvents. | [3] |

| Appearance | Expected to be a liquid or low-melting solid |

The propionyl group, an acyl substituent, and the ethyl ester functionality are the key reactive centers of the molecule, dictating its role in various chemical transformations. The para-substitution pattern influences the electronic effects on the benzene ring, which is a crucial consideration for electrophilic aromatic substitution reactions.

Section 2: Synthesis of Ethyl 4-propionylbenzoate: A Mechanistic Approach

The most logical and widely applicable method for the synthesis of Ethyl 4-propionylbenzoate is the Friedel-Crafts acylation of ethyl benzoate. This electrophilic aromatic substitution reaction provides a direct and efficient route to introduce the propionyl group onto the aromatic ring.

The Underlying Chemistry: Friedel-Crafts Acylation

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring.

In the context of synthesizing Ethyl 4-propionylbenzoate, the reaction would involve ethyl benzoate and propionyl chloride. The ethyl ester group is a deactivating, meta-directing group in electrophilic aromatic substitution. However, the reaction can be driven to favor the para product under specific conditions, often influenced by steric hindrance and reaction temperature.

Figure 1: Generalized Friedel-Crafts Acylation Workflow.

A Self-Validating Experimental Protocol

The following protocol is a robust and self-validating procedure for the synthesis of Ethyl 4-propionylbenzoate. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

-

Ethyl benzoate

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. An inert atmosphere is crucial to prevent the deactivation of the Lewis acid catalyst by atmospheric moisture.

-

Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. The use of an excess of the catalyst ensures the complete formation of the acylium ion.

-

Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension. This exothermic reaction generates the propionylium ion, the key electrophile. Maintaining a low temperature controls the reaction rate and minimizes side reactions.

-

Electrophilic Aromatic Substitution: To the cold acylium ion solution, add a solution of ethyl benzoate (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel. The slow addition helps to control the reaction temperature and favors the formation of the thermodynamically more stable para-isomer.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material.

-

Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This step quenches the reaction by hydrolyzing the aluminum chloride complex and protonating any unreacted starting materials, making them more water-soluble.

-

Workup and Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. The washing steps are critical for removing impurities and ensuring a clean product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation to yield pure Ethyl 4-propionylbenzoate.

Section 3: Spectroscopic Characterization

The structural elucidation of a synthesized compound is a cornerstone of chemical research. The following sections detail the expected spectroscopic data for Ethyl 4-propionylbenzoate, providing a means for identity confirmation and purity assessment. While experimental spectra for this specific compound are not widely available in public databases, the expected patterns can be reliably predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

A triplet and a quartet for the ethyl group of the ester.

-

A triplet and a quartet for the ethyl group of the propionyl moiety.

-

Two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms. Key expected signals include:

-

The carbonyl carbons of the ester and ketone functionalities.

-

Four distinct signals for the aromatic carbons.

-

Signals for the carbons of the two ethyl groups.

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in Ethyl 4-propionylbenzoate. Key expected vibrational frequencies include:

-

C=O Stretching (Ester): Around 1720 cm⁻¹

-

C=O Stretching (Ketone): Around 1685 cm⁻¹

-

C-O Stretching (Ester): Strong bands in the 1300-1100 cm⁻¹ region.

-

Aromatic C-H Stretching: Above 3000 cm⁻¹

-

Aliphatic C-H Stretching: Below 3000 cm⁻¹

-

Aromatic C=C Bending: In the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of Ethyl 4-propionylbenzoate is expected to show a molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃, 45 Da) to form a stable acylium ion, and cleavage at the propionyl group.

Section 4: Applications in Drug Development and Medicinal Chemistry

While specific large-scale applications of Ethyl 4-propionylbenzoate are not extensively documented in publicly available literature, its structure suggests significant potential as an intermediate in the synthesis of pharmaceutical compounds. Ketones and esters are common functionalities in drug molecules and serve as versatile handles for further chemical modifications.

The propionylbenzoate scaffold can be found in various biologically active molecules. The ketone functionality can be reduced to a secondary alcohol, which can be a key pharmacophoric feature or a site for further derivatization. The ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in many drugs, or converted to other functional groups.

The design and synthesis of novel benzoate compounds are an active area of research in the development of new therapeutic agents, including local anesthetics and anticancer drugs.[4][5]

Section 5: Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Toxicity:

Specific toxicological data for Ethyl 4-propionylbenzoate is not available. However, related compounds may cause skin, eye, and respiratory irritation.[6][7] It is prudent to handle this compound with care and to assume it may have similar properties until specific data becomes available.

Conclusion

Ethyl 4-propionylbenzoate is a valuable synthetic intermediate with a clear and accessible synthetic route via Friedel-Crafts acylation. Its bifunctional nature, possessing both a ketone and an ester, opens up a wide range of possibilities for further chemical transformations, making it a compound of interest for researchers in organic synthesis and medicinal chemistry. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, grounded in the principles of chemical reactivity and experimental best practices. As with any specialized chemical, a thorough understanding of its characteristics is the foundation for its successful and safe application in the laboratory.

References

-

MDPI. (2024). Ethyl 4-((11-(Hexylamino)-11-oxoundecyl)oxy)benzoate. Retrieved from [Link]

-

Chemsigma. (2026). 860344-87-2 ETHYL 4-PROPIONYLBENZOATE. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Retrieved from [Link]

-

Synthesis and Characterization of 4-Ethylbenzophenone. (2015). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Propionate. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Retrieved from [Link]

-

MassBank. (2025). ethyl benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-ethylbenzoate. Retrieved from [Link]

-

PubMed. (n.d.). In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Angene Chemical. (2024). Safety Data Sheet: Ethyl Propionylacetate. Retrieved from [Link]

-

PubChem. (n.d.). Ethylparaben. Retrieved from [Link]

-

Material Safety Data Sheet. (2011). Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Ethyl 4-hydroxybenzoate. Retrieved from [Link]

-

CIBTech. (n.d.). THE CATALYTIC SYNTHESIS OF ETHYL BENZOATE WITH EXPANDABLE GRAPHITE AS CATALYST UNDER THE CONDITION OF MICROWAVE HEATING. Retrieved from [Link]

-

Scribd. (n.d.). Friedel Crafts Acylation. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

Synthesis of Benzocaine Analogues via Esterification Reaction in the Presence of Sustainable Natural Deep Eutectic Solvents/Catalyst. (2023). Retrieved from [Link]

-

Scholars Research Library. (n.d.). FTIR spectra, Vibrational Spectroscopy of two Esters derivatives C9H10O2 and C9H9ClO2. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) The FTIR spectra and (b) ¹HNMR spectra of perfluorohexyl ethyl.... Retrieved from [Link]

-

CSD Solution #13. (n.d.). Retrieved from [Link]

-

Chegg.com. (2021). Solved Ethyl benzoate PhCO Et has these peaks in its 13C NMR. Retrieved from [Link]

Sources

- 1. 860344-87-2 ETHYL 4-PROPIONYLBENZOATE [chemsigma.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. In vitro and In vivo Growth Inhibition and Apoptosis of Cancer Cells by Ethyl 4-[(4-methylbenzyl)oxy] Benzoate Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. nj.gov [nj.gov]

A Technical Guide to the Spectral Characteristics of Ethyl 4-propionylbenzoate

This guide provides an in-depth analysis of the spectral data for ethyl 4-propionylbenzoate, a compound of interest in synthetic chemistry and drug discovery. By examining its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we can elucidate its molecular structure and provide a foundational understanding for researchers in the field. This document is structured to offer not just data, but also the scientific rationale behind the spectral interpretations, grounded in established principles and comparative analysis with structurally similar compounds.

Synthesis of Ethyl 4-propionylbenzoate: A Practical Approach

A common and effective method for the synthesis of ethyl 4-propionylbenzoate is the Friedel-Crafts acylation of ethyl benzoate. This electrophilic aromatic substitution reaction introduces the propionyl group onto the aromatic ring.

Experimental Protocol: Friedel-Crafts Acylation

Objective: To synthesize ethyl 4-propionylbenzoate from ethyl benzoate and propionyl chloride.

Materials:

-

Ethyl benzoate

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Add propionyl chloride (1.0 equivalent) dropwise to the stirred suspension.

-

After the addition is complete, add ethyl benzoate (1.0 equivalent) dropwise, maintaining the temperature at 0°C.

-

Once the addition of ethyl benzoate is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and add dilute hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Spectroscopic Analysis

The following sections detail the predicted spectral data for ethyl 4-propionylbenzoate, with interpretations based on the known spectral characteristics of analogous compounds such as ethyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

The predicted ¹H NMR spectrum of ethyl 4-propionylbenzoate in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.10 | Doublet | 2H | Ar-H (ortho to ester) | The protons ortho to the electron-withdrawing ester group are deshielded and appear as a doublet due to coupling with the adjacent aromatic protons. |

| ~7.95 | Doublet | 2H | Ar-H (ortho to ketone) | The protons ortho to the electron-withdrawing propionyl group are also deshielded and appear as a doublet. |

| ~4.40 | Quartet | 2H | -O-CH₂-CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, causing a downfield shift. They are split into a quartet by the neighboring methyl group. |

| ~3.00 | Quartet | 2H | -CO-CH₂-CH₃ | The methylene protons of the propionyl group are adjacent to a carbonyl group, resulting in a downfield shift. They are split into a quartet by the adjacent methyl group. |

| ~1.40 | Triplet | 3H | -O-CH₂-CH₃ | The methyl protons of the ethyl ester are split into a triplet by the adjacent methylene group. |

| ~1.20 | Triplet | 3H | -CO-CH₂-CH₃ | The methyl protons of the propionyl group are split into a triplet by the adjacent methylene group. |

The predicted ¹³C NMR spectrum of ethyl 4-propionylbenzoate in CDCl₃ would show the following key signals:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~199 | C=O (ketone) | The carbonyl carbon of the ketone is highly deshielded. |

| ~166 | C=O (ester) | The carbonyl carbon of the ester is also deshielded, but typically less so than a ketone. |

| ~138 | Ar-C (ipso, attached to ketone) | The aromatic carbon attached to the electron-withdrawing propionyl group is deshielded. |

| ~134 | Ar-C (ipso, attached to ester) | The aromatic carbon attached to the electron-withdrawing ester group is also deshielded. |

| ~130 | Ar-CH (ortho to ester) | Aromatic CH carbons. |

| ~128 | Ar-CH (ortho to ketone) | Aromatic CH carbons. |

| ~61 | -O-CH₂-CH₃ | The methylene carbon of the ethyl ester is attached to an oxygen atom, causing a downfield shift. |

| ~32 | -CO-CH₂-CH₃ | The methylene carbon of the propionyl group is adjacent to a carbonyl group. |

| ~14 | -O-CH₂-CH₃ | The methyl carbon of the ethyl ester. |

| ~8 | -CO-CH₂-CH₃ | The methyl carbon of the propionyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of ethyl 4-propionylbenzoate would display the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2980-2850 | C-H stretch | Aliphatic |

| ~1720 | C=O stretch | Ester |

| ~1685 | C=O stretch | Ketone |

| ~1600, ~1500 | C=C stretch | Aromatic |

| ~1275 | C-O stretch | Ester |

The presence of two distinct carbonyl stretching frequencies is a key diagnostic feature, differentiating the ester and ketone functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl 4-propionylbenzoate (Molecular Weight: 206.24 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak ([M]⁺) at m/z 206.

The fragmentation of ethyl 4-propionylbenzoate is expected to follow pathways characteristic of aromatic esters and ketones.

Caption: Predicted major fragmentation pathways for ethyl 4-propionylbenzoate in EI-MS.

Key Predicted Fragments:

| m/z | Fragment Ion | Description |

| 206 | [C₁₂H₁₄O₃]⁺˙ | Molecular ion |

| 177 | [C₁₀H₉O₃]⁺ | Loss of an ethyl radical from the propionyl group |

| 161 | [C₁₀H₉O₂]⁺ | Loss of an ethoxy radical from the ester group |

| 149 | [C₉H₉O₂]⁺ | Loss of CO from the m/z 177 fragment |

| 133 | [C₉H₉O]⁺ | Loss of the carbethoxy group |

The relative abundances of these fragments will depend on their stability. The formation of acylium ions (such as at m/z 177 and 161) is a common and favorable fragmentation pathway.

Conclusion

The spectral data for ethyl 4-propionylbenzoate, predicted based on established spectroscopic principles and comparison with analogous compounds, provide a comprehensive profile for the identification and characterization of this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for confirming the structure. This guide serves as a valuable resource for researchers, providing both the expected data and the underlying scientific reasoning for its interpretation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes Rendus de l'Académie des Sciences, 84, 1392-1395.

-

Spectral Database for Organic Compounds (SDBS). Ethyl benzoate. [Link]

Ethyl 4-propionylbenzoate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 4-propionylbenzoate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthesis and purification to formulation. Ethyl 4-propionylbenzoate, a keto-ester, serves as a valuable building block in organic synthesis. A thorough understanding of its solubility profile in different organic solvents is paramount for optimizing reaction conditions, designing efficient crystallization processes, and ensuring the homogeneity of formulations. This guide provides a comprehensive overview of the theoretical principles governing the solubility of Ethyl 4-propionylbenzoate, discusses the key factors influencing its dissolution, presents a systematic approach to its experimental determination, and offers insights into the practical application of solubility data.

Introduction: The Central Role of Solubility

In the landscape of chemical and pharmaceutical sciences, solubility is not merely a physical constant but a cornerstone property that dictates the viability of a chemical process. For a molecule like Ethyl 4-propionylbenzoate, which features both polar (ketone, ester) and non-polar (benzene ring, alkyl chains) moieties, its interaction with a solvent is a nuanced interplay of intermolecular forces. Predicting and confirming the solubility of this compound is essential for:

-

Reaction Chemistry: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

-

Purification: Selecting appropriate solvent systems for crystallization, where the compound should be highly soluble at elevated temperatures but sparingly soluble at lower temperatures.

-

Formulation: Developing stable and bioavailable drug products by dissolving the API in suitable excipients.[1]

This document serves as a technical resource for researchers, offering both theoretical grounding and practical methodologies for navigating the solubility characteristics of Ethyl 4-propionylbenzoate.

Physicochemical Profile of Ethyl 4-propionylbenzoate

To understand solubility, one must first understand the molecule itself.

-

Molecular Formula: C₁₂H₁₄O₃

-

Molecular Weight: 206.24 g/mol

-

Structure: Ethyl 4-propionylbenzoate possesses a para-substituted benzene ring. One substituent is an ethyl ester group (-COOCH₂CH₃), and the other is a propionyl group (-COCH₂CH₃).

The presence of two carbonyl groups (C=O) and an ether linkage within the ester creates polar regions susceptible to dipole-dipole interactions. These oxygen atoms can also act as hydrogen bond acceptors.[2][3] Conversely, the aromatic ring and the ethyl/propionyl alkyl chains contribute to the molecule's non-polar character, favoring interactions via van der Waals forces. This amphiphilic nature is the primary determinant of its solubility profile.

Caption: Molecular structure of Ethyl 4-propionylbenzoate.

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamically driven process. The overarching principle is that "like dissolves like," which refers to the similarity of intermolecular forces between the solute and solvent.[4][5]

-

Polar Solvents: These solvents have large dipole moments. They are further divided into:

-

Protic Solvents (e.g., water, ethanol, methanol): Contain O-H or N-H bonds and can act as hydrogen bond donors and acceptors.

-

Aprotic Solvents (e.g., acetone, DMSO, acetonitrile): Lack O-H or N-H bonds and cannot donate hydrogen bonds, but can act as acceptors.

-

-

Non-Polar Solvents (e.g., hexane, toluene, cyclohexane): Have low dielectric constants and interact primarily through weak van der Waals (London dispersion) forces.[6]

For Ethyl 4-propionylbenzoate, high solubility is anticipated in solvents that can effectively engage with both its polar and non-polar regions. Moderately polar solvents like ketones (acetone), esters (ethyl acetate), and chlorinated solvents (dichloromethane) are expected to be effective. Solubility in highly polar protic solvents like water is expected to be low due to the large non-polar surface area of the molecule.[7][8] Conversely, while soluble in non-polar solvents like toluene due to the aromatic ring, the polar functional groups may limit its miscibility in very non-polar aliphatic solvents like hexane.

Modern computational approaches can also predict solubility using thermodynamic models that calculate activity coefficients and Gibbs free energy of solvation, such as COSMO-RS or through machine learning algorithms trained on large experimental datasets.[9][10][11][12]

Predicted Solubility Profile of Ethyl 4-propionylbenzoate

Disclaimer: This table represents a scientifically-grounded prediction. Experimental verification is essential for precise quantitative data.

| Solvent Class | Example Solvent | Key Intermolecular Forces with Solute | Predicted Solubility | Rationale |

| Non-Polar Aliphatic | n-Hexane | Van der Waals | Low / Insoluble | The polar ketone and ester groups are energetically unfavorable in a non-polar environment. |

| Non-Polar Aromatic | Toluene | Van der Waals, π-π stacking | Moderate to High | The aromatic rings of both solute and solvent interact favorably via π-π stacking. |

| Halogenated | Dichloromethane (DCM) | Dipole-dipole, Van der Waals | High | DCM's moderate polarity effectively solvates both the polar and non-polar parts of the molecule. |

| Ethers | Diethyl Ether, THF | Dipole-dipole, H-bond acceptor | Moderate to High | Ethers can accept hydrogen bonds and have sufficient non-polar character. |

| Esters | Ethyl Acetate | Dipole-dipole, Van der Waals | High | Structural similarity ("like dissolves like") leads to favorable interactions.[3] |

| Ketones | Acetone | Dipole-dipole | High | Strong dipole-dipole interactions between the solvent and the solute's carbonyl groups. |

| Polar Aprotic | Acetonitrile (ACN), DMF | Dipole-dipole | Moderate to High | Strong dipoles effectively solvate the polar functional groups. |

| Alcohols (Polar Protic) | Methanol, Ethanol | H-bonding, Dipole-dipole | Moderate | Alcohols can act as H-bond acceptors for the solute, but the solute's non-polar bulk may limit miscibility. |

| Water (Polar Protic) | Water | H-bonding, Dipole-dipole | Very Low / Insoluble | The large, hydrophobic hydrocarbon structure disrupts water's strong H-bond network, making dissolution unfavorable.[2] |

Experimental Protocol for Thermodynamic Solubility Determination

To move from prediction to fact, rigorous experimental measurement is required. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility.[13] This method measures the concentration of a solute in a saturated solution that is in equilibrium with the undissolved solid at a specific temperature.

Required Materials and Equipment

-

Ethyl 4-propionylbenzoate (solid, high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with sealed caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid Ethyl 4-propionylbenzoate to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Accurately dispense a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the slurries for a period sufficient to reach equilibrium, typically 24 to 48 hours. A preliminary kinetic study can determine the minimum time required.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete removal of particulate matter, withdraw a sample from the supernatant using a syringe and immediately pass it through a syringe filter into a clean vial. This step is critical to avoid artificially high results.

-

Dilution: Accurately dilute the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., HPLC-UV). Determine the concentration of Ethyl 4-propionylbenzoate in the diluted sample.

-

Calculation: Back-calculate the concentration in the original saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.ws [chem.ws]

- 5. byjus.com [byjus.com]

- 6. Organic Solvents: Types, Uses, & Properties Explained [allen.in]

- 7. tutorchase.com [tutorchase.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Thermodynamic modeling of activity coefficient and prediction of solubility: Part 1. Predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 13. lup.lub.lu.se [lup.lub.lu.se]

Navigating the Uncharted: A Technical Guide to the Safe Handling of Novel Aromatic Esters

A Note on Scientific Diligence: As of the date of this publication, a comprehensive, publicly available Safety Data Sheet (SDS) for Ethyl 4-propionylbenzoate (CAS No. 860344-87-2) is not available through standard databases. The following guide is therefore structured to provide a robust framework for the safe handling of novel or uncharacterized aromatic esters, drawing upon established best practices and data from structurally similar compounds. This document is intended for informational purposes and is not a substitute for a substance-specific risk assessment and the official SDS that must be obtained from the chemical supplier.

The Principle of Prudent Practice: Hazard Identification and Risk Assessment

When approaching a compound with limited safety data, such as Ethyl 4-propionylbenzoate, the cornerstone of safety is a conservative and thorough risk assessment. This process involves anticipating potential hazards based on the chemical's structure and the known properties of analogous compounds.

Structural Analogs and Predicted Hazards:

Ethyl 4-propionylbenzoate is an aromatic ester. The safety profiles of similar compounds, such as those listed in the table below, suggest a general hazard profile for this class of chemicals.

| Compound Name | CAS No. | Key Hazards |

| Ethyl 4-bromobenzoate | 5798-75-4 | Causes skin and serious eye irritation; May cause respiratory irritation.[1] |

| Ethyl 4-aminobenzoate | 94-09-7 | May cause an allergic skin reaction; Harmful to aquatic life.[2] |

| Ethyl 4-hydroxybenzoate | 120-47-8 | Causes skin and serious eye irritation; May cause respiratory irritation.[3] |

| Ethyl Benzoate | 93-89-0 | Causes skin and serious eye irritation. |

Based on these analogs, it is prudent to assume that Ethyl 4-propionylbenzoate may, at a minimum, be an irritant to the skin, eyes, and respiratory tract. The potential for skin sensitization should also be considered.[4]

The Risk Assessment Workflow:

A systematic approach to risk assessment is critical. The following workflow should be documented before any experimental work begins.

Caption: A logical workflow for assessing the risks of an uncharacterized chemical.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the anticipated hazards, a combination of engineering controls and personal protective equipment is essential to minimize exposure.

Primary Engineering Controls:

-

Chemical Fume Hood: All handling of Ethyl 4-propionylbenzoate, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[4]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[1][4]

Personal Protective Equipment (PPE) Ensemble:

The selection of PPE should be based on the principle of providing a complete barrier to the anticipated routes of exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[4] A face shield should also be worn when there is a risk of splashes or significant dust generation.

-

Hand Protection: Wear nitrile or other chemically resistant gloves. It is critical to check the glove manufacturer's compatibility chart for esters. Always inspect gloves before use and change them immediately if contaminated.

-

Body Protection: A lab coat is required. For procedures with a higher risk of contamination, consider a chemically resistant apron or coveralls.

-

Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with a particulate filter is necessary.[5]

Caption: Decision tree for selecting appropriate PPE for handling aromatic esters.

Handling and Storage Protocols: Ensuring Chemical Stability and Safety

Proper handling and storage procedures are fundamental to preventing accidents and maintaining the integrity of the compound.

Handling:

-

Avoid Dust Generation: When handling the solid, minimize the creation of dust.[4][5] Use techniques that avoid dropping or agitating the powder.

-

Grounding: For larger quantities, take precautionary measures against static discharge, as fine dusts can form explosive mixtures with air.

-

Hygiene: Wash hands thoroughly after handling.[1][5] Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][4][5]

-

Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[1][6]

Emergency Procedures: A Plan for When Things Go Wrong

Even with the best precautions, accidents can happen. A clear, well-rehearsed emergency plan is crucial.

First Aid Measures:

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[1][4][7]

-

Skin Contact: In case of skin contact, immediately wash with plenty of soap and water.[1][2][7] Remove contaminated clothing. If skin irritation or a rash occurs, get medical advice.[2]

-

Eye Contact: If the substance gets in the eyes, rinse cautiously with water for several minutes.[1][2][7] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][7]

-

Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards.[1][7] Seek medical attention.

Spill Response:

-

Small Spills (Solid):

-

Evacuate non-essential personnel from the immediate area.

-

Wearing appropriate PPE, gently sweep up the material, avoiding dust generation.

-

Place the spilled material into a suitable, labeled container for disposal.[4]

-

Clean the affected area with soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and alert emergency responders.

-

Prevent the spill from entering drains.[5]

-

Disposal Considerations: Responsible End-of-Life Management

Chemical waste must be handled and disposed of in accordance with all local, state, and federal regulations.

-

Waste Characterization: Unused Ethyl 4-propionylbenzoate should be treated as hazardous waste.

-

Disposal: Dispose of the contents and container to an approved waste disposal plant.[1][2] Do not mix with other waste streams unless explicitly permitted.

References

-

West Liberty University. Material Safety Data Sheet for Ethyl 4-aminobenzoate. [Link]

-

Alfa Aesar. Material Safety Data Sheet for Ethyl benzoate. [Link]

-

Synapse. Toxicity Profiles of Ethyl Propanoate in Mammalian Systems. [Link]

-

Chamaeleon Production. Safety Data Sheet. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet for Ethyl 4-hydroxybenzoate. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet for Methylcyclohexane. [Link]

-

Safety data sheet according to 1907/2006/EC, Article 31. [Link]

Sources

An In-depth Technical Guide to the Friedel-Crafts Acylation of Ethyl Benzoate: Mechanism and Synthesis of Ethyl 4-propionylbenzoate

Abstract

The Friedel-Crafts acylation stands as a cornerstone of electrophilic aromatic substitution, providing a robust methodology for the formation of carbon-carbon bonds and the synthesis of aryl ketones. These ketones are pivotal intermediates in the production of pharmaceuticals, fine chemicals, and advanced materials. This guide offers an in-depth exploration of the reaction mechanism as it applies to the synthesis of Ethyl 4-propionylbenzoate from ethyl benzoate and a suitable acylating agent. We will dissect the nuanced roles of the Lewis acid catalyst, the formation and stability of the critical acylium ion intermediate, and the factors governing regioselectivity. Furthermore, a detailed, field-proven experimental protocol is provided, underpinned by a rationale for each procedural step to ensure both reproducibility and a comprehensive understanding of the reaction dynamics. This document is intended for researchers, chemists, and drug development professionals seeking a thorough technical and practical understanding of this fundamental transformation.

Introduction: The Enduring Significance of Friedel-Crafts Acylation

Discovered by Charles Friedel and James Crafts in 1877, the Friedel-Crafts reactions are a foundational set of transformations for attaching substituents to an aromatic ring.[1] The acylation variant, in particular, involves the introduction of an acyl group (–COR) onto an aromatic substrate and proceeds via electrophilic aromatic substitution (EAS).[2][3] Unlike its counterpart, Friedel-Crafts alkylation, the acylation reaction is generally free from carbocation rearrangements and poly-substitution, affording cleaner, more predictable outcomes.[4]

The reaction's product, an aryl ketone, is a versatile synthetic handle. The carbonyl group can be reduced to a methylene group (via Clemmensen or Wolff-Kishner reduction) to achieve formal alkylation without rearrangement, or it can serve as a reactive site for countless other transformations.[1] The synthesis of Ethyl 4-propionylbenzoate, a valuable building block, serves as an excellent case study for this mechanism. It involves the reaction of ethyl benzoate with an acylating agent like propionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[5]

The Core Mechanism: A Step-by-Step Dissection

The synthesis of Ethyl 4-propionylbenzoate via Friedel-Crafts acylation is a multi-step process, each stage governed by fundamental principles of reactivity and electronics.

Step 1: Generation of the Electrophile - The Acylium Ion

The reaction is initiated by the activation of the acylating agent (propionyl chloride) by the Lewis acid catalyst (AlCl₃). The primary function of the Lewis acid is to generate a potent electrophile, as the acyl chloride itself is not reactive enough to overcome the aromatic stability of the benzene ring.[6][7]

The lone pair of electrons on the chlorine atom of propionyl chloride coordinates with the electron-deficient aluminum in AlCl₃. This coordination polarizes the carbon-chlorine bond, making the chlorine a much better leaving group. The subsequent cleavage of this bond generates the highly reactive acylium ion and the tetrachloroaluminate anion (AlCl₄⁻).[5][8][9]

The acylium ion is the true electrophile in this reaction. Its electrophilicity is centered on the carbonyl carbon. Crucially, the acylium ion is stabilized by resonance, with a significant contributor featuring a triple bond between carbon and oxygen, where the positive charge resides on the oxygen atom.[10][11][12][13] This resonance stabilization prevents the rearrangements that plague Friedel-Crafts alkylations.[4]

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich π system of the ethyl benzoate ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion.[14][15] This step is the rate-determining step of the reaction, as it involves the temporary disruption of the ring's aromaticity.[14][15]

The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex .[16][17] The positive charge is delocalized across the ortho and para positions relative to the point of attack.

The ethyl ester group (-COOEt) on the starting material is an electron-withdrawing group and deactivates the aromatic ring towards electrophilic attack.[18][19] Generally, deactivating groups direct incoming electrophiles to the meta position.[20] However, in the case of substituents with lone pairs on an atom adjacent to the ring (like the ether oxygen of the ester), a competing resonance effect exists. This resonance effect donates electron density to the ring, preferentially stabilizing the sigma complexes formed from ortho and para attack.

For para attack, a key resonance structure can be drawn where the lone pair from the ester's ether oxygen helps to delocalize the positive charge of the sigma complex. This additional resonance contributor provides significant stabilization that is not possible for meta attack.[21] While the overall deactivating nature of the ester group slows the reaction compared to benzene, the resonance stabilization of the intermediate strongly favors the formation of the para product (and to a lesser extent, the ortho product, which is often disfavored due to steric hindrance).[20]

Step 3: Deprotonation and Restoration of Aromaticity

To restore the highly stable aromatic system, a weak base removes a proton from the sp³-hybridized carbon of the sigma complex that bears the new propionyl group. The tetrachloroaluminate anion (AlCl₄⁻), generated in the first step, typically serves this role, abstracting the proton.[5][15] The electrons from the C-H bond flow back into the ring, re-establishing the π system and yielding the acylated product. This step regenerates the AlCl₃ catalyst and produces HCl.[22]

Step 4: Product-Catalyst Complexation and Workup

A crucial aspect of Friedel-Crafts acylation is that the product, an aryl ketone, is a Lewis base. The carbonyl oxygen of the newly formed Ethyl 4-propionylbenzoate readily coordinates with the strong Lewis acid, AlCl₃, forming a stable complex. This complex deactivates the product, preventing further acylation reactions. However, it also means that the AlCl₃ is not truly a catalyst but a reagent that must be used in stoichiometric amounts (or a slight excess) because it is consumed in this complexation.

The final step of the process is an aqueous workup. The reaction mixture is carefully poured into a mixture of ice and acid (e.g., concentrated HCl). This hydrolyzes the aluminum chloride-ketone complex, liberating the final product, Ethyl 4-propionylbenzoate, and decomposing any remaining AlCl₃.[23]

Visualization of the Core Mechanism

The following diagram illustrates the complete mechanistic pathway for the Friedel-Crafts acylation of ethyl benzoate to yield the para-substituted product.

Caption: Mechanistic workflow for the synthesis of Ethyl 4-propionylbenzoate.

Field-Proven Experimental Protocol

This protocol describes a representative procedure for the laboratory-scale synthesis of Ethyl 4-propionylbenzoate.

Safety Precautions: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Propionyl chloride is also corrosive and a lachrymator. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn at all times.

Reagents and Materials

-

Ethyl Benzoate

-

Propionyl Chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath

Step-by-Step Methodology

-

Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a drying tube (e.g., filled with CaCl₂). The system must be protected from atmospheric moisture.[23]

-

Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.2 equivalents) and anhydrous dichloromethane. Begin stirring to create a suspension. Cool the flask to 0-5 °C using an ice-water bath.

-

Causality: Anhydrous conditions are critical as AlCl₃ is water-sensitive. The reaction is highly exothermic, and initial cooling is necessary to control the reaction rate and prevent side reactions.[23]

-

-

Acylating Agent Addition: Dissolve propionyl chloride (1.0 equivalent) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the internal temperature below 10 °C. Stir for an additional 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: Add ethyl benzoate (1.0 equivalent), dissolved in anhydrous DCM, to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, again maintaining a low temperature.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, or until the reaction is deemed complete by monitoring (e.g., via Thin Layer Chromatography).

-

Workup - Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 25 mL of acid per 25 g of ice).[23] This step is highly exothermic and will release HCl gas.

-

Causality: This step quenches the reaction and hydrolyzes the AlCl₃-ketone complex, making the product soluble in the organic layer. The acid ensures the solution remains acidic to prevent the precipitation of aluminum hydroxides.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice more with fresh portions of DCM.

-

Washing: Combine all organic layers. Wash sequentially with:

-

1 M HCl solution (to remove any basic impurities).

-

Saturated NaHCO₃ solution (to neutralize any remaining acid; caution, CO₂ evolution).

-

Brine (to remove the bulk of the dissolved water).

-

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄. Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water) to yield pure Ethyl 4-propionylbenzoate.

Quantitative Data Summary

The following table summarizes key parameters for the described synthesis.

| Parameter | Value / Description | Rationale / Source |

| Molecular Formula | C₁₂H₁₄O₃ | [24] |

| Molecular Weight | 206.24 g/mol | [24] |

| Reactant Stoichiometry | Ethyl Benzoate: 1.0 eq | Limiting Reagent |

| Propionyl Chloride: 1.0 eq | Acylating Agent | |

| AlCl₃: 1.1 - 1.2 eq | Stoichiometric Reagent | |

| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Exothermic control, then completion |

| Solvent | Anhydrous Dichloromethane (DCM) | Inert, good solubility for reactants |

| Boiling Point (Product) | 324.6 ± 25.0 °C (Predicted) | [24] |

| Density (Product) | 1.074 ± 0.06 g/cm³ (Predicted) | [24] |

| Typical Yield | 70-85% (post-purification) | Dependent on scale and technique |

Conclusion

The Friedel-Crafts acylation remains a powerful and reliable tool in synthetic organic chemistry. The synthesis of Ethyl 4-propionylbenzoate exemplifies the key principles of the reaction: the generation of a stable acylium ion electrophile, the nuanced regioselectivity governed by the electronic effects of the aromatic substituent, and the critical role of the Lewis acid as a stoichiometric reagent. A thorough understanding of this mechanism, coupled with careful execution of the experimental protocol, enables the efficient and predictable synthesis of valuable aryl ketone intermediates for a wide array of applications in science and industry.

References

- Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026.

- The function of AlCl3 in Friedel Crafts reaction is class 12 chemistry CBSE. (n.d.). Vedantu.

- Why is the acylium ion stable? (n.d.). ECHEMI.

- What is the role of AlCl3 in the Friedal Craft acyl

- Substituent Effects on the EAS Reaction. (2019). Chemistry LibreTexts.

- Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction. (2024). Chemistry LibreTexts.

- Why is the acylium ion stable? (2015). Chemistry Stack Exchange.

- Electrophilic Aromatic Substitution – The Mechanism. (n.d.). Chemistry Steps.

- What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE. (n.d.). Vedantu.

- Electrophilic Aromatic Substitution (EAS)SEAr. (n.d.). University of Technology, Iraq.

- Acylium Ion. (2022). Chemistry LibreTexts.

- How can we account for the formation of a sigma complex when benzene undergoes an electrophilic

- Friedel Crafts Acylation And Alkyl

- Experiment 1: Friedel-Crafts Acyl

- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.

- Acylium ions. (n.d.). In Wikipedia. Retrieved January 18, 2026.

- Application Notes and Protocols for Friedel-Crafts Acylation with 3-Ethylbenzoyl Chloride. (n.d.). Benchchem.

- Determining Directing Effects in Electrophilic Arom

- Friedel–Crafts Acyl

- Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved January 18, 2026.

- Sigma Complexes in Electrophilic Aromatic Substitution. (n.d.).

- Friedel-Crafts Acyl

- Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor.

- Friedel Crafts Acyl

- EAS Reactions (3)

- Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022). YouTube.

- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Arom

- Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.

- Ethyl 4-propionylbenzo

- Friedel-crafts acylation process in ionic liquids. (n.d.).

- ETHYL 4-PROPIONYLBENZO

- Aryl Carbonyls and Carbinols as Proelectrophiles for Friedel- Crafts Benzylation and Alkylation Contents. (n.d.). Semantic Scholar.

- Applications of Friedel–Crafts reactions in total synthesis of natural products. (n.d.).

- 4-Ethylbenzoic acid, isopropyl ester. (n.d.). PubChem.

- Friedel–Crafts Acylation Reactions Using Esters. (2025).

- Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid. (2022). Semantic Scholar.

- Ethyl 4-methylbenzo

- Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calcul

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Friedel–Crafts Acylation [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. The function of AlCl3 in Friedel Crafts reaction is class 12 chemistry CBSE [vedantu.com]

- 7. quora.com [quora.com]

- 8. What is the role of AlCl3 in Friedel crafts acylation class 12 chemistry CBSE [vedantu.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. echemi.com [echemi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Acylium ions - Wikipedia [en.wikipedia.org]

- 14. Electrophilic Aromatic Substitution – The Mechanism - Chemistry Steps [chemistrysteps.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. quora.com [quora.com]

- 17. Sigma Complexes in Electrophilic Aromatic Substitution [sites.science.oregonstate.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. organicchemistrytutor.com [organicchemistrytutor.com]

- 22. m.youtube.com [m.youtube.com]

- 23. websites.umich.edu [websites.umich.edu]

- 24. ETHYL 4-PROPIONYLBENZOATE | 860344-87-2 [amp.chemicalbook.com]

An In-Depth Technical Guide to the Fischer Esterification of 4-Propionylbenzoic Acid

This guide provides a comprehensive technical overview of the Fischer esterification of 4-propionylbenzoic acid, a process of significant interest in the synthesis of valuable chemical intermediates. Designed for researchers, scientists, and professionals in drug development, this document delves into the core mechanistic principles, provides a field-proven experimental protocol, and addresses the critical aspect of chemoselectivity in this transformation.

Introduction: The Significance of Fischer Esterification

The Fischer esterification is a cornerstone of organic synthesis, providing a direct and atom-economical pathway to esters from carboxylic acids and alcohols.[1][2] This acid-catalyzed condensation reaction is revered for its operational simplicity and scalability, making it a favored method in both academic and industrial settings.[1] The esterification of 4-propionylbenzoic acid to its corresponding ester, such as ethyl 4-propionylbenzoate, yields a versatile bifunctional molecule. This product can serve as a building block in the synthesis of various pharmaceuticals and advanced materials, owing to its ketone and ester moieties that allow for subsequent chemical modifications.

Mechanistic Deep Dive: A Step-by-Step Analysis

The Fischer esterification proceeds via a reversible, acid-catalyzed nucleophilic acyl substitution.[3][4] Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions and ensuring a high yield of the desired product. The entire process can be conceptualized as a series of equilibrium steps, often summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[1]

Step 1: Protonation of the Carbonyl Oxygen The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[2][4] This initial step is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack.[1][5]

Step 2: Nucleophilic Attack by the Alcohol The alcohol, in this case, ethanol, acts as the nucleophile and attacks the activated carbonyl carbon.[2] This results in the formation of a tetrahedral intermediate.

Step 3: Proton Transfer A proton is then transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. This intramolecular proton transfer is a rapid and reversible process.

Step 4: Elimination of Water The protonated hydroxyl group is now an excellent leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Step 5: Deprotonation In the final step, a base (which can be the alcohol or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the newly formed ester, regenerating the acid catalyst and yielding the final ester product.

To visually represent this intricate process, the following workflow diagram illustrates the key mechanistic steps:

Caption: The mechanistic pathway of the Fischer esterification of 4-propionylbenzoic acid.

The Question of Chemoselectivity: Carboxylic Acid vs. Ketone

A key consideration in the esterification of 4-propionylbenzoic acid is the presence of a second carbonyl group in the form of a ketone. Under acidic conditions, ketones can also be protonated and may react with alcohols to form hemiacetals and acetals. However, the Fischer esterification of ketoacids like 4-propionylbenzoic acid proceeds with high chemoselectivity for the carboxylic acid function. This selectivity is rooted in the fundamental differences in reactivity between carboxylic acids and ketones in this specific transformation.

While both carbonyls can be protonated, the subsequent nucleophilic attack by the alcohol on the carboxylic acid derivative leads to a tetrahedral intermediate that can readily eliminate water to form a stable ester. In contrast, the analogous reaction at the ketone carbonyl would lead to a hemiacetal. Further reaction to an acetal is also a reversible process, and the equilibrium for acetal formation is not as favorable under the typical conditions of Fischer esterification, which are optimized for the formation of the ester. The overall reaction is a reversible process, and driving the reaction towards the ester product is achieved by using a large excess of the alcohol, which shifts the equilibrium in favor of the ester.[2][3]

Field-Proven Experimental Protocol

This protocol is designed to be a self-validating system, with each step logically following from the mechanistic principles discussed.

4.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4-Propionylbenzoic Acid | C₁₀H₁₀O₃ | 178.18 | 10.0 g | Starting material |

| Ethanol (Absolute) | C₂H₅OH | 46.07 | 100 mL | Reagent and solvent |

| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 2.0 mL | Catalyst |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | For neutralization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 150 mL | For extraction |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | Drying agent |

| Saturated Brine Solution | NaCl(aq) | - | 50 mL | For washing |

4.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 4-propionylbenzoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: While stirring, carefully add 2.0 mL of concentrated sulfuric acid to the solution. The addition should be done slowly to control the exothermic reaction.

-

Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed under reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water. Neutralize the acidic solution by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with 50 mL of saturated brine solution. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure ethyl 4-propionylbenzoate.

4.3. Process Workflow Visualization

Caption: A streamlined workflow for the synthesis of ethyl 4-propionylbenzoate.

Conclusion: A Robust and Selective Transformation

The Fischer esterification of 4-propionylbenzoic acid is a robust and highly selective method for the synthesis of its corresponding esters. A thorough understanding of the reaction mechanism, particularly the factors governing its equilibrium and chemoselectivity, is essential for achieving high yields and purity. The protocol detailed herein provides a reliable and validated procedure for researchers and drug development professionals, enabling the efficient synthesis of this valuable chemical intermediate. By leveraging the principles of acid catalysis and equilibrium manipulation, the Fischer esterification remains a powerful tool in the synthetic organic chemist's arsenal.

References

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ChemComplete. (2017, December 19). Carboxylic Acid Derivatives - Fischer Esterification and Ester Hydrolysis [Video]. YouTube. Retrieved from [Link]

-

LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

LibreTexts. (2014, July 24). 17.6: Relative Reactivities of Carboxylic Acids and Carboxylic Acid Derivatives. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Organic Chemistry. (2012, April 10). Organic Mechanism Fischer Esterification 004 [Video]. YouTube. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity. Retrieved from [Link]

-

Pires, R. (2018, November 10). addition to carbonyl to form acetals, imines, and esters (fisher esterification) [Video]. YouTube. Retrieved from [Link]

- Google Patents. (2019). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.

-

ResearchGate. (2005, August). The formation of ketones and aldehydes from carboxylic acids, structure-activity relationship for two competitive reactions. Retrieved from [Link]

-

UH Pressbooks. (n.d.). Aldehydes, Ketones, Carboxylic Acids, and Esters – Chemistry. Retrieved from [Link]

-

Organic Chemistry with Victor. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Retrieved from [Link]

Sources

Core Reactivity of the Propionyl Group on an Aromatic Ring: A Synthetic Chemist's Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The propionyl group, a simple three-carbon acyl substituent, is a cornerstone functional group in synthetic organic chemistry, particularly in the modification of aromatic systems. Its influence extends far beyond that of a simple ketone; it serves as a powerful control element, modulating the electronic properties of the aromatic ring and acting as a versatile synthetic handle for further molecular elaboration. This guide provides an in-depth analysis of the fundamental reactivity imparted by the propionyl group. We will explore its electronic effects, its role in directing electrophilic and nucleophilic aromatic substitution, the critical reactions of the carbonyl moiety itself, and its strategic application in multi-step synthesis, particularly in the context of pharmaceutical development. This document is intended for practicing chemists who require a deep, mechanistic understanding and field-proven protocols for the effective manipulation of propionylated aromatic compounds.

Introduction: The Electronic Signature of the Propionyl Group

An aromatic ring's reactivity is fundamentally dictated by the electronic nature of its substituents. The propionyl group (-COCH₂CH₃) is a classic example of a moderately electron-withdrawing group (EWG) . This characteristic is the primary determinant of its influence on the aromatic system and stems from two core electronic effects:

-

Inductive Effect (-I): The oxygen atom in the carbonyl is highly electronegative, pulling electron density away from the carbonyl carbon. This effect is transmitted through the sigma bond connecting the carbonyl to the aromatic ring, inductively withdrawing electron density from the ring system.

-

Resonance Effect (-M or -R): The carbonyl group can participate in resonance with the aromatic π-system. It withdraws electron density by delocalizing the ring's π-electrons onto the electronegative oxygen atom. This effect is most pronounced at the ortho and para positions.

Crucially, the resonance effect creates positions of significant electron deficiency (ortho and para), leaving the meta positions relatively electron-rich in comparison. This dual-effect deactivates the aromatic ring towards electrophilic attack and governs the regioselectivity of substitution, a concept we will explore in detail.

Installation of the Propionyl Group: The Friedel-Crafts Acylation

The most direct and widely used method for introducing a propionyl group onto an aromatic ring is the Friedel-Crafts Acylation . This reaction forms a new carbon-carbon bond between the aromatic ring and the carbonyl carbon of the acylating agent.[1][2][3][4]

The reaction typically involves treating the aromatic compound with propionyl chloride (CH₃CH₂COCl) or propionic anhydride ((CH₃CH₂CO)₂O) in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]

Mechanism and Causality

The role of the Lewis acid is paramount and is the causal driver of the reaction. It coordinates to the carbonyl oxygen (or the chlorine of the acyl chloride), making the carbonyl carbon significantly more electrophilic. This generates a highly reactive acylium ion (CH₃CH₂C=O⁺), which is the true electrophile that attacks the nucleophilic benzene ring.

A key advantage of Friedel-Crafts acylation over its counterpart, alkylation, is the avoidance of carbocation rearrangements and poly-substitution.[6][7] The deactivating nature of the newly installed propionyl group makes the product (propiophenone) less reactive than the starting material (benzene), effectively preventing further acylation reactions.[7]

Self-Validating Protocol: Synthesis of Propiophenone

This protocol describes the synthesis of propiophenone from benzene and propionyl chloride. The self-validating steps include careful temperature control to manage the exothermic reaction and a specific workup procedure to decompose the aluminum chloride complex and isolate the product.

Materials:

-

Benzene (anhydrous)

-

Propionyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (conc.)

-

Sodium bicarbonate solution (5%, aqueous)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with reflux condenser and drying tube

-

Addition funnel

-

Ice bath

Procedure:

-

Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (40 g, 0.3 mol) and 100 mL of anhydrous DCM. Cool the slurry to 0-5°C in an ice bath.

-

Addition of Acylating Agent: In the addition funnel, place a solution of propionyl chloride (23.2 g, 0.25 mol) in 25 mL of anhydrous DCM.

-

Reaction: Add the propionyl chloride solution dropwise to the stirred AlCl₃ slurry over 30 minutes, maintaining the internal temperature below 10°C. After the addition is complete, add benzene (19.5 g, 0.25 mol) dropwise via the same funnel over 30 minutes.

-

Reaction Completion: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until hydrogen chloride evolution ceases.

-

Quenching & Workup: Carefully pour the reaction mixture onto 150 g of crushed ice containing 50 mL of concentrated HCl. This hydrolyzes the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with 2 x 30 mL of DCM.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of 5% HCl, 50 mL of water, and 50 mL of 5% NaHCO₃ solution to neutralize any remaining acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purification: The crude propiophenone can be purified by vacuum distillation to yield a colorless liquid.[1]

Reactivity of the Aromatic Ring

The propionyl group profoundly alters the reactivity of the aromatic ring, deactivating it towards electrophiles and directing them to the meta position.

Electrophilic Aromatic Substitution (EAS): A Deactivated, Meta-Directing System

As an electron-withdrawing group, the propionyl substituent reduces the nucleophilicity of the benzene ring, making it less reactive towards electrophiles than benzene itself.[8] The regiochemical outcome is controlled by the stability of the carbocation intermediate (the arenium ion or σ-complex) formed during the rate-determining step.

-

Attack at Ortho/Para Positions: When an electrophile attacks at the ortho or para position, one of the resulting resonance structures places the positive charge on the carbon atom directly attached to the propionyl group. This is a highly destabilized arrangement, as the positive charge is adjacent to the partially positive carbonyl carbon.

-

Attack at the Meta Position: Attack at the meta position ensures that the positive charge is never placed on the carbon bearing the propionyl group. The positive charge is delocalized over three other carbons, resulting in a more stable intermediate compared to ortho/para attack.

Consequently, the transition state leading to the meta product is lower in energy, and this isomer is formed preferentially.

Nucleophilic Aromatic Substitution (SNAr)